molecular formula C11H9N5 B11039864 8-Methyl-6-phenyltetrazolo[1,5-b]pyridazine

8-Methyl-6-phenyltetrazolo[1,5-b]pyridazine

Cat. No.: B11039864
M. Wt: 211.22 g/mol
InChI Key: YFSLMBOHTJZJCF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the intramolecular cyclization of hydrazine derivatives with sodium sulfide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE involves its interaction with specific molecular targets. Its high dipole moment and hydrogen-bonding capacity enable it to bind to enzymes and receptors, modulating their activity . This interaction can influence various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE can be compared with other pyridazine derivatives, such as:

These compounds share the pyridazine core but differ in their specific substituents and applications, highlighting the versatility and uniqueness of 8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE.

Properties

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

8-methyl-6-phenyltetrazolo[1,5-b]pyridazine

InChI

InChI=1S/C11H9N5/c1-8-7-10(9-5-3-2-4-6-9)13-16-11(8)12-14-15-16/h2-7H,1H3

InChI Key

YFSLMBOHTJZJCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN2C1=NN=N2)C3=CC=CC=C3

Origin of Product

United States

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